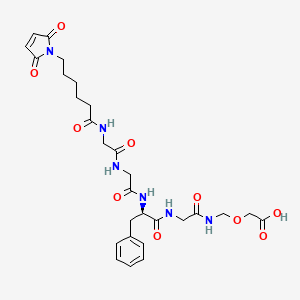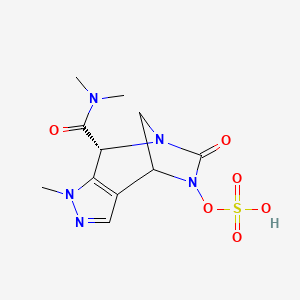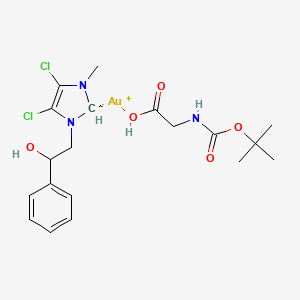
Dnmt-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dnmt-IN-3 is a compound that inhibits DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. DNA methylation is a key epigenetic modification that regulates gene expression and maintains genome stability. Inhibiting DNA methyltransferases can reverse abnormal methylation patterns, making this compound a promising candidate for cancer therapy and other diseases involving epigenetic dysregulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dnmt-IN-3 typically involves a multi-step process. One common method starts with the diazotization of guanazole, followed by treatment with dimethyl sulfate or iodomethane. This method, although effective, uses expensive raw materials . An alternative method involves the use of dicyandiamide and methylhydrazine, which is more cost-effective and suitable for industrial-scale production . The key steps include:
- Diazotization of guanazole.
- Treatment with dimethyl sulfate or iodomethane.
- Catalytic oxidation using hydrogen peroxide at 65 to 70°C .
Industrial Production Methods
For industrial production, the method involving dicyandiamide and methylhydrazine is preferred due to its lower cost and simplicity. This method involves a two-step process:
- Preparation of 3,5-diamino-1-methyl-1,2,4-triazole nitrate.
- Catalytic oxidation using hydrogen peroxide and sodium tungstate .
Analyse Chemischer Reaktionen
Types of Reactions
Dnmt-IN-3 undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using hydrogen peroxide.
Reduction: Reduction reactions involving common reducing agents.
Substitution: Nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethyl sulfate, iodomethane.
Major Products
The major products formed from these reactions include various methylated and oxidized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Dnmt-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and epigenetic studies.
Biology: Studied for its role in gene expression regulation and epigenetic modifications.
Medicine: Investigated as a potential therapeutic agent for cancer and other diseases involving abnormal DNA methylation.
Industry: Used in the development of new drugs and therapeutic agents
Wirkmechanismus
Dnmt-IN-3 exerts its effects by inhibiting DNA methyltransferases, specifically targeting the catalytic domain of these enzymes. This inhibition prevents the transfer of methyl groups to DNA, thereby reversing abnormal methylation patterns. The molecular targets include DNMT1, DNMT3A, and DNMT3B, which are involved in maintaining and establishing DNA methylation patterns .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azacytidine: Another DNA methyltransferase inhibitor used in cancer therapy.
Decitabine: Similar to 5-azacytidine, used for treating myelodysplastic syndromes.
Uniqueness
Dnmt-IN-3 is unique due to its specific inhibition of multiple DNA methyltransferase isoforms, making it a versatile tool for studying epigenetic modifications and developing therapeutic agents .
Eigenschaften
Molekularformel |
C37H39N7O |
|---|---|
Molekulargewicht |
597.8 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-N'-[7-[[1-[2-(quinolin-4-ylamino)ethyl]piperidin-4-yl]methoxy]quinazolin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C37H39N7O/c1-2-8-30-28(6-1)7-5-11-33(30)39-18-19-41-37-32-13-12-29(24-36(32)42-26-43-37)45-25-27-15-21-44(22-16-27)23-20-40-35-14-17-38-34-10-4-3-9-31(34)35/h1-14,17,24,26-27,39H,15-16,18-23,25H2,(H,38,40)(H,41,42,43) |
InChI-Schlüssel |
HVPYXDODTWPWJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1COC2=CC3=C(C=C2)C(=NC=N3)NCCNC4=CC=CC5=CC=CC=C54)CCNC6=CC=NC7=CC=CC=C76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)



![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)




![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)


